3-Methyl-5-nitro-1H-1,2,4-triazole
Overview
Description
3-Methyl-5-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with various biological targets due to the presence of the triazole moiety . The nitrogen atoms of the triazole ring can actively contribute to binding to the active site of enzymes .
Mode of Action
The nitro group of similar compounds has been found to mediate hydrogen bonding and metallic interactions with various targets . The presence of the nitro group and the triazole ring might contribute to its interaction with its targets.
Biochemical Pathways
It’s worth noting that triazole derivatives have been found to affect various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
It’s known that similar compounds, such as 5-nitro-3-trinitromethyl-1h-1,2,4-triazole and its derivatives, are powerful energetic compounds due to their high nitrogen and oxygen content . They have been studied for their energetic properties, detonation performance, and sensitivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-nitro-1H-1,2,4-triazole. For instance, temperature can affect the reaction time and accuracy of the simulation of similar compounds . Moreover, it should be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-1H-1,2,4-triazole typically involves the nitration of 3-methyl-1H-1,2,4-triazole. One common method includes the reaction of 3-methyl-1H-1,2,4-triazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-methyl-5-amino-1H-1,2,4-triazole.
Substitution: Formation of halogenated derivatives such as 3-methyl-5-chloro-1H-1,2,4-triazole.
Scientific Research Applications
3-Methyl-5-nitro-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor for energetic materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-1,2,4-triazole: Lacks the methyl group, which affects its physical and chemical properties.
3,5-Dinitro-1H-1,2,4-triazole: Contains an additional nitro group, making it more reactive and potentially more energetic.
Uniqueness
3-Methyl-5-nitro-1H-1,2,4-triazole is unique due to the presence of both a methyl and a nitro group, which confer distinct reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-methyl-5-nitro-1H-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-2-4-3(6-5-2)7(8)9/h1H3,(H,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCNKCAXZBVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445920 | |
Record name | AGN-PC-0NBPJ6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24156-65-8 | |
Record name | AGN-PC-0NBPJ6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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